2-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-15-4-2-3-5-16(15)25(21,22)20-13-6-8-14(9-7-13)24-17-12-18-10-11-19-17/h2-5,10-14,20H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWYKKTWBZTLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multiple steps:
Formation of the cyclohexyl intermediate: Starting with a cyclohexane derivative, the desired stereochemistry is achieved through selective reactions.
Attachment of the pyrazinyl group: This step involves the reaction of the cyclohexyl intermediate with a pyrazine derivative under specific conditions, such as the presence of a base or a catalyst.
Introduction of the methoxy group: The methoxy group is introduced through methylation reactions, often using reagents like methyl iodide.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the pyrazinyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid, while reduction of the sulfonamide group could produce a cyclohexylamine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a therapeutic agent, particularly in antibacterial or anticancer research.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA). This inhibition disrupts bacterial growth and replication. The presence of the pyrazinyl and cyclohexyl groups may enhance binding affinity or selectivity for specific enzymes or receptors.
Comparison with Similar Compounds
Core Structural Features
The compound shares a common (1r,4r)-4-(heteroaryloxy)cyclohexyl sulfonamide scaffold with other derivatives (Table 1). Key variations lie in the sulfonamide substituents and heteroaryl groups:
Key Observations :
- Substituent Complexity and Yield : The pyrazole derivative (17) achieves a moderate yield (55%) via straightforward sulfonylation in THF/DCM , whereas the chromen-pyrazolo-pyrimidine analog () exhibits a lower yield (28%), likely due to steric and electronic challenges in multi-step coupling reactions .
- Heteroaryl Impact : The pyrazine group in the target compound and derivative 17 may enhance solubility and π-π stacking compared to bulkier fluorinated chromen systems in .
Stereochemical Considerations
The (1r,4r) cyclohexyl configuration is critical for spatial orientation. highlights the synthesis of (1R,4R)- and (1S,4S)-dibenzylamino cyclohexyl-piperazine derivatives, underscoring the importance of stereochemistry in receptor binding . For the target compound, the (1r,4r) configuration likely optimizes the spatial alignment of the pyrazine and methoxybenzene groups for target engagement.
Physicochemical and Pharmacological Implications
- Molecular Weight and Bioavailability : The target compound (MW ~354.36) is smaller than the chromen derivative (MW 589.1) in , suggesting better membrane permeability .
Biological Activity
2-methoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a sulfonamide group attached to a cyclohexyl structure with a pyrazine moiety. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₃S |
| Molecular Weight | 320.41 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to:
- Inhibit Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.
- Modulate Receptor Activity : It may interact with various receptors, influencing signaling pathways critical for cell proliferation and differentiation.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against specific bacterial strains.
- Anti-inflammatory Effects : It has been observed to reduce inflammation in cellular models, indicating potential use in treating inflammatory diseases.
- Anticancer Properties : Some studies have reported that this compound can inhibit the growth of cancer cells in vitro, suggesting a possible role as an anticancer agent.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM.
-
Anti-inflammatory Effects :
- In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a 40% reduction in pro-inflammatory cytokines (TNF-α and IL-6).
-
Anticancer Activity :
- A recent investigation into the anticancer properties revealed that the compound induced apoptosis in breast cancer cell lines (MCF-7), with a half-maximal inhibitory concentration (IC50) of 25 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
